

Application Notes: Nazarov Cyclization for the Synthesis of Functionalized Indanones

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Compound of Interest

Compound Name: 3-Amino-1-indanone

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Introduction

The Nazarov cyclization is a powerful and versatile acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[1][2] A significant application of this reaction is in the construction of the indanone scaffold, a core structural motif present in numerous natural products and biologically active compounds.[3][4] Functionalized indanones are of particular interest in drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] This document provides an overview of modern Nazarov cyclization strategies for producing functionalized indanones, including detailed protocols and data for selected reactions.

Recent advancements in this field have focused on the development of catalytic and stereoselective methods to overcome the limitations of classical Nazarov cyclizations, which often require stoichiometric amounts of strong acids and offer poor stereocontrol.[6][7] Modern variants utilize a variety of catalysts, including Lewis acids, Brønsted acids, and transition metals, to achieve high yields and selectivities under milder reaction conditions.[8][9]

Key Methodologies and Applications

Several key strategies have emerged for the synthesis of functionalized indanones via the Nazarov cyclization:

- **Lewis Acid Catalysis:** Lewis acids such as copper(II) triflate ($\text{Cu}(\text{OTf})_2$), zinc chloride (ZnCl_2), and indium(III) triflate ($\text{In}(\text{OTf})_3$) are effective in promoting the cyclization of polarized

dienones to form indanones.[6][9][10] These catalysts are often used in catalytic amounts, making the process more efficient and environmentally benign.

- **Brønsted Acid Catalysis:** Strong Brønsted acids like triflic acid (TfOH) and polyphosphoric acid (PPA) can promote the cyclization of chalcones and other precursors to yield indanones.[4][8][9] The concentration of the acid can influence the regioselectivity of the reaction.[4]
- **Tandem Reactions:** The Nazarov cyclization can be integrated into tandem sequences to rapidly build molecular complexity. A notable example is the tandem Nazarov cyclization/electrophilic fluorination, which provides access to fluorine-containing indanones with high diastereoselectivity.[6][11]
- **Enantioselective Variants:** The development of asymmetric Nazarov cyclizations allows for the synthesis of chiral indanones. This is often achieved using chiral Lewis acids or cooperative catalysis involving a Lewis acid and a chiral Brønsted acid.[1][10]
- **Halo-Prins/Halo-Nazarov Cyclization:** This strategy involves a halo-Prins reaction followed by a halo-Nazarov cyclization to generate functionalized haloindenes and indanones from readily available starting materials.[12]

Data Presentation

The following tables summarize quantitative data for representative Nazarov cyclization reactions to produce functionalized indanones.

Table 1: Catalytic Tandem Nazarov Cyclization/Electrophilic Fluorination of Polarized Enones[6][13]

Entry	Catalyst (mol%)	Fluorinating Reagent	Solvent	Yield (%)	trans/cis Ratio
1	Cu(OTf) ₂ (10)	NFSI	DCE	92	32:1
2	Mg(ClO ₄) ₂ (10)	NFSI	DCE	45	>49:1
3	Cu(OTf) ₂ (10)	NFSI	CH ₂ Cl ₂	85	32:1
4	Cu(OTf) ₂ (5)	NFSI	DCE	95	32:1

NFSI = N-Fluorobenzenesulfonimide; DCE = 1,2-dichloroethane.

Table 2: Enantioselective Nazarov Cyclization of Indole Enones[10]

Entry	Lewis Acid	Chiral Brønsted Acid	Yield (%)	ee (%)
1	ZnCl ₂	(R)-TRIP	85	92
2	Zn(OTf) ₂	(R)-TRIP	78	88
3	Sc(OTf) ₃	(R)-TRIP	65	85

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Tandem Nazarov Cyclization/Electrophilic Fluorination[6]

This protocol describes the synthesis of fluorine-containing 1-indanone derivatives.

Materials:

- Polarized enone substrate (1.0 equiv)
- Copper(II) triflate (Cu(OTf)₂) (5-10 mol%)
- N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
- 1,2-Dichloroethane (DCE), anhydrous

Procedure:

- To a dry reaction tube, add the polarized enone substrate, Cu(OTf)₂, and NFSI.
- Add anhydrous DCE under an inert atmosphere (e.g., nitrogen or argon).
- Seal the tube and heat the reaction mixture at 60 °C for 24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with dichloromethane (DCM).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired fluorinated indanone.

Protocol 2: General Procedure for Enantioselective Nazarov Cyclization of Indole Enones with Cooperative Catalysis^[10]

This protocol details the asymmetric synthesis of cyclopenta[b]indoles.

Materials:

- Indole enone substrate (1.0 equiv)
- Zinc chloride (ZnCl_2), anhydrous (20 mol%)
- Chiral spiro phosphoric acid (e.g., (R)-TRIP) (10 mol%)
- Dichloromethane (CH_2Cl_2), anhydrous

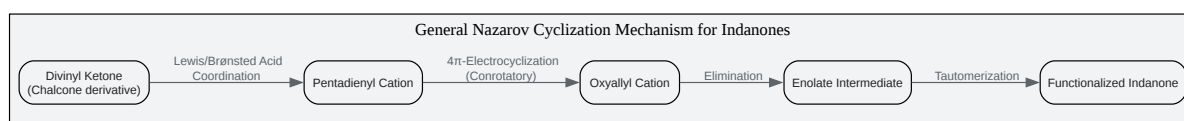
Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add the chiral spiro phosphoric acid and anhydrous CH_2Cl_2 .
- Add the anhydrous ZnCl_2 and stir the mixture at room temperature for 30 minutes.
- Add the indole enone substrate to the catalyst mixture.

- Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC.
- Once the reaction is complete, quench with a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched product.

Mandatory Visualizations

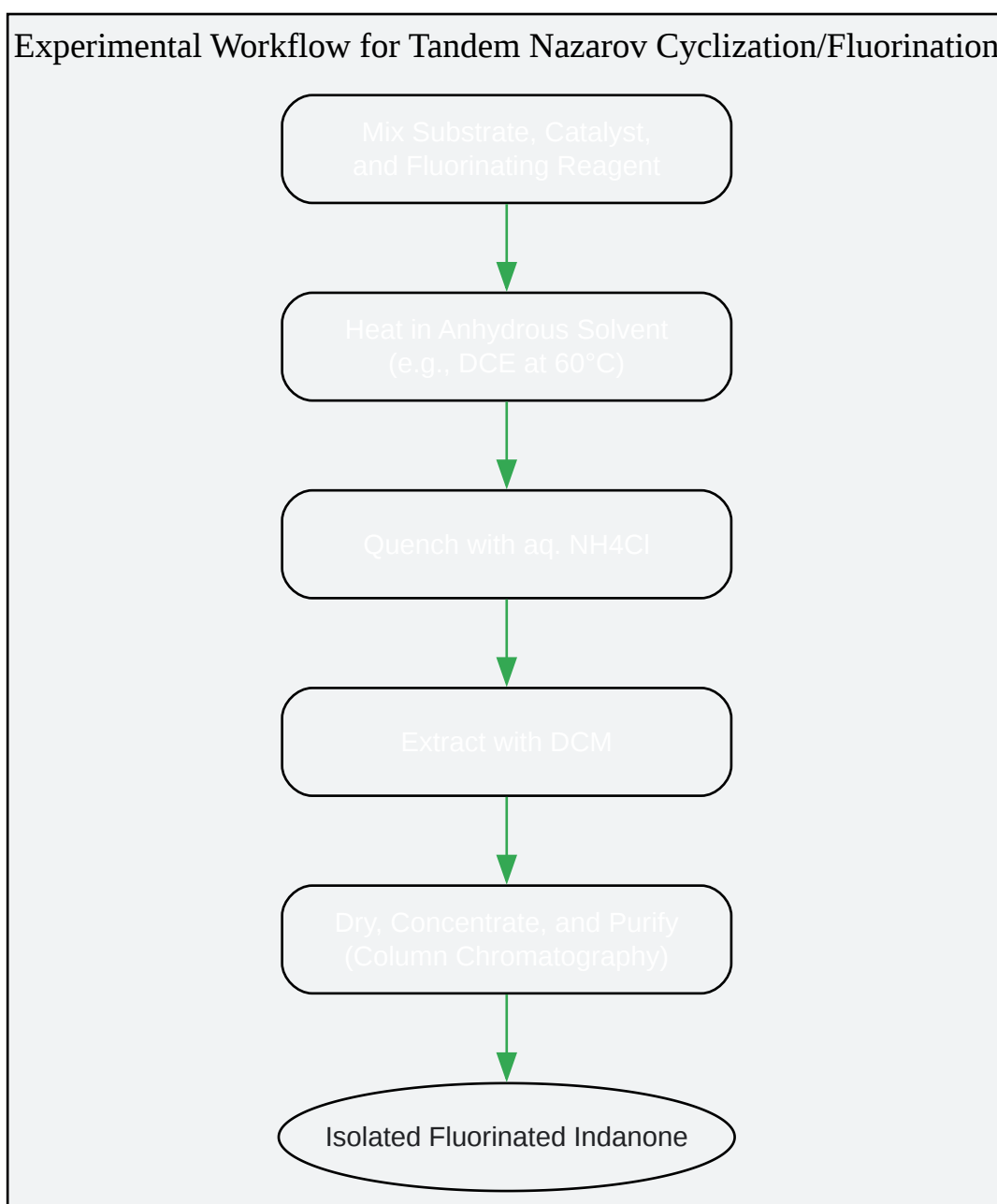
Reaction Mechanism and Experimental Workflow



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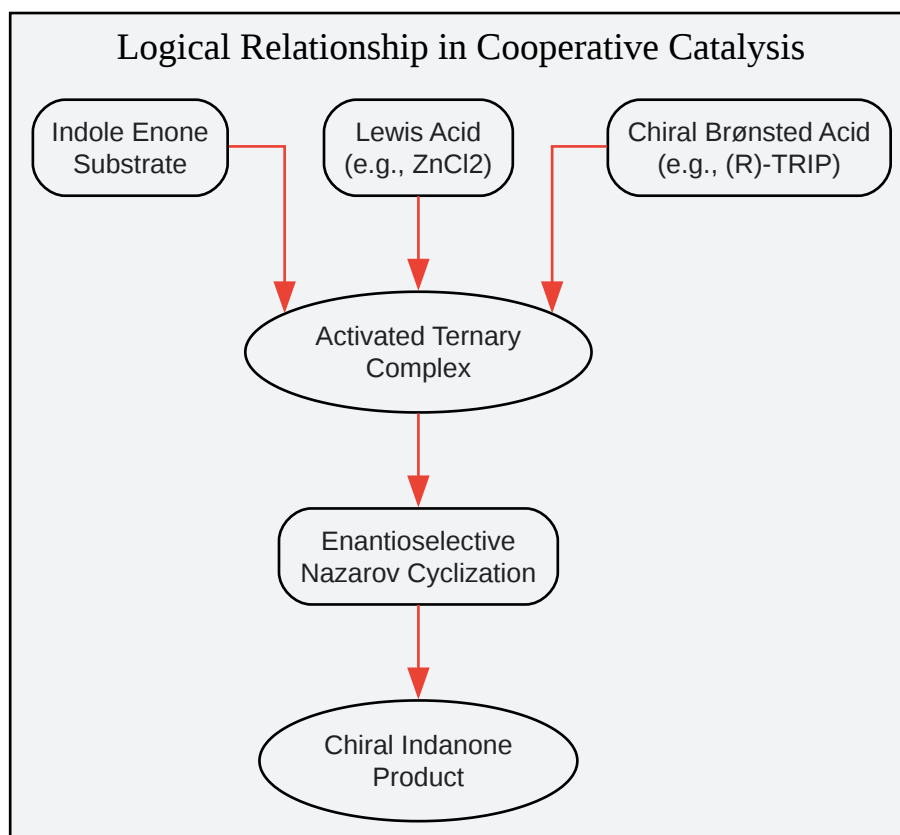
Caption: General mechanism of the acid-catalyzed Nazarov cyclization.

Experimental Workflow for Tandem Nazarov Cyclization/Fluorination



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Caption: Workflow for tandem Nazarov cyclization/fluorination.



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Caption: Cooperative catalysis for enantioselective Nazarov cyclization.

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